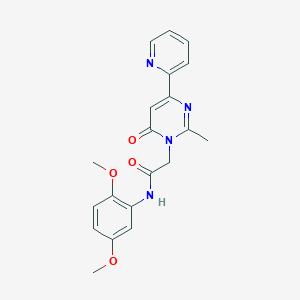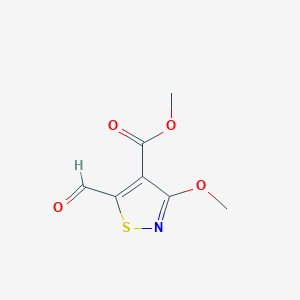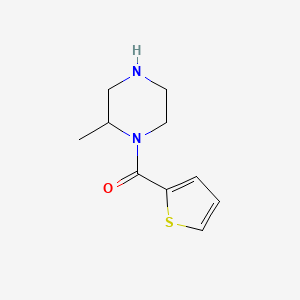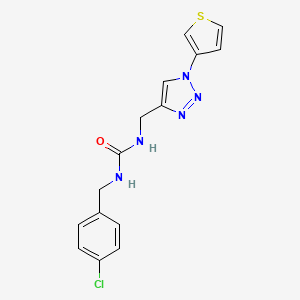
1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea, also known as CTU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is not fully understood, but it is thought to involve the inhibition of certain enzymes or pathways involved in cancer cell proliferation, bacterial or fungal growth, or neurodegeneration. Its potential as a DPP-4 inhibitor is related to its ability to bind to the active site of the enzyme and prevent the breakdown of certain peptides involved in glucose metabolism.
Efectos Bioquímicos Y Fisiológicos
1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and fungal growth, and protect neurons from oxidative stress and inflammation. Its potential as a DPP-4 inhibitor may also have implications in regulating blood glucose levels in diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is its relatively simple synthesis method, which makes it accessible for research purposes. However, its potential toxicity and limited solubility in water may pose challenges for certain experiments. Additionally, its precise mechanism of action and optimal dosing for different applications are still being investigated.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of 1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea and its potential applications in various fields, including cancer therapy, antibacterial and antifungal agents, neuroprotection, and diabetes treatment. Additionally, studies on the toxicity and pharmacokinetics of 1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea are needed to evaluate its safety and efficacy in vivo. Finally, the development of more efficient synthesis methods and modifications of 1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea may lead to the discovery of novel compounds with even greater potential for scientific research.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves the reaction of 4-chlorobenzyl isocyanate with 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with methylamine to yield 1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has been studied for its potential as an anticancer agent, with promising results in preclinical studies. It has also been investigated for its antibacterial and antifungal properties, as well as its potential as a neuroprotective agent. Additionally, 1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has been studied as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and has implications in diabetes.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS/c16-12-3-1-11(2-4-12)7-17-15(22)18-8-13-9-21(20-19-13)14-5-6-23-10-14/h1-6,9-10H,7-8H2,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOLKGYMGCQBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CN(N=N2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2428785.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2428786.png)
![3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride](/img/structure/B2428787.png)
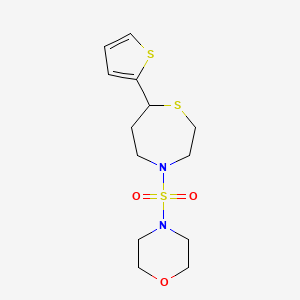
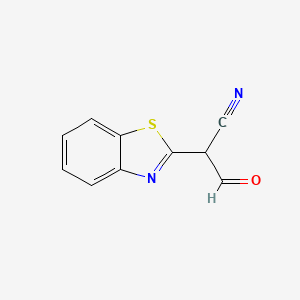

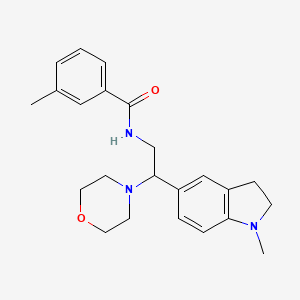
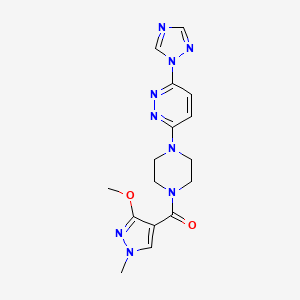
![3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428796.png)
![N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2428798.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428800.png)
